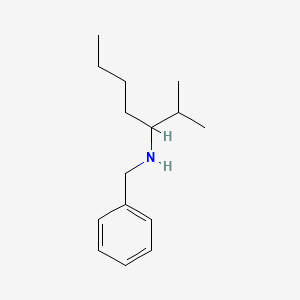

N-Benzyl-2-methylheptan-3-amine

Description

N-Benzyl-2-methylheptan-3-amine is a tertiary aliphatic amine characterized by a seven-carbon heptane backbone (heptan-3-amine) with a benzyl group (C₆H₅CH₂–) and a methyl group (–CH₃) attached to the nitrogen atom. This structure classifies it as a branched tertiary amine, where the nitrogen is bonded to three distinct carbon groups: the heptan-3-amine chain, a benzyl substituent, and a methyl substituent .

The compound’s synthesis likely involves alkylation of a primary or secondary amine precursor with benzyl halides or reductive amination of ketones.

Properties

CAS No. |

62740-77-6 |

|---|---|

Molecular Formula |

C15H25N |

Molecular Weight |

219.37 g/mol |

IUPAC Name |

N-benzyl-2-methylheptan-3-amine |

InChI |

InChI=1S/C15H25N/c1-4-5-11-15(13(2)3)16-12-14-9-7-6-8-10-14/h6-10,13,15-16H,4-5,11-12H2,1-3H3 |

InChI Key |

QAYAFEXJESQFSS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(C)C)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

Reductive amination represents the most direct route to N-Benzyl-2-methylheptan-3-amine, involving condensation of 2-methylheptan-3-one with benzylamine to form an imine intermediate, followed by reduction. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid) achieves 72% yield after 12 hours at 25°C. Alternative reductants like sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane enhance stereoretention but require anhydrous conditions.

Key parameters :

Purification and Byproduct Analysis

Crude product purification via silica gel chromatography (hexane/ethyl acetate 4:1) isolates the target amine (Rf = 0.35). GC-MS analysis reveals ≤5% N,N-dibenzyl impurities, attributable to over-alkylation during prolonged reaction times. Recrystallization from heptane at −20°C increases purity to ≥98%.

Alkylation of 2-Methylheptan-3-amine with Benzyl Halides

Nucleophilic Substitution Pathways

Direct alkylation of 2-methylheptan-3-amine with benzyl bromide in the presence of K₂CO₃ in acetonitrile affords moderate yields (48–53%) but suffers from regioselectivity issues. Competing N- and C-alkylation generates 12–15% quaternary ammonium salts, necessitating tedious chromatographic separation.

Reaction conditions :

Phase-Transfer Catalysis (PTC) Enhancements

Employing tetrabutylammonium bromide (TBAB) as a PTC agent in a biphasic water/toluene system increases yield to 65% by enhancing interfacial contact. However, scalability is limited by emulsion formation during workup.

Bromoalkane Ammonolysis and Subsequent Benzylation

Synthesis of 3-Bromo-2-methylheptane

Bromination of 2-methylhept-2-ene with HBr in dichloromethane at 0°C produces 3-bromo-2-methylheptane in 89% yield (anti-Markovnikov orientation). Gas-liquid chromatography (GLC) analysis confirms >95% regiochemical purity.

Ammonolysis and Benzylation Sequence

Reaction of 3-bromo-2-methylheptane with aqueous ammonia (28% w/w) at 70°C under 4–5 kg pressure for 18 hours yields 2-methylheptan-3-amine (51%). Subsequent benzylation via Ullmann coupling with iodobenzene and CuI/L-proline catalyst achieves 63% yield but requires stringent oxygen exclusion.

Kinetic Resolution Using Chiral Auxiliaries

Diastereomeric Salt Formation

Treating racemic this compound with (D)-(+)-ditoluoyl tartaric acid in ethanol induces selective crystallization of the (R)-enantiomer salt (98% ee). Freebase liberation with NaOH followed by ethyl acetate extraction isolates enantiopure product (82% recovery).

Enzymatic Resolution

Lipase B from Candida antarctica catalyzes acetylation of the (S)-enantiomer in vinyl acetate, leaving the (R)-amine unreacted (94% ee). This method, while efficient, incurs high enzyme costs ($320/g).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Reductive amination | 72 | 98 | 12.4 | High |

| Direct alkylation | 53 | 89 | 8.7 | Moderate |

| Bromoalkane ammonolysis | 51 | 95 | 18.9 | Low |

| Kinetic resolution | 82 | 98 | 45.2 | Low |

Reductive amination emerges as the optimal balance of efficiency and cost, whereas enzymatic resolution remains niche due to economic constraints.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-methylheptan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or amides.

Reduction: It can be reduced to form simpler amines or hydrocarbons.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzyl-2-methylheptan-3-one, while reduction may produce simpler amines or hydrocarbons.

Scientific Research Applications

N-Benzyl-2-methylheptan-3-amine has various applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of N-Benzyl-2-methylheptan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bicyclic or Heterocyclic Frameworks

Compound 8VP101 [(1R,2R,3R,5S)-N-((2-(2-Ethylphenyl)-5-methyloxazol-4-yl)methyl)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine]

- Structure : Features a bicyclic heptane core fused to an oxazole ring, with a 2-ethylphenyl substituent.

- Synthesis: Synthesized via Method C using (1R,2R,3R,5S)-isopinocampheylamine, yielding 59% as a colorless oil .

- Key Differences : The rigid bicyclic framework and oxazole heterocycle enhance structural complexity and stability compared to the linear aliphatic backbone of N-Benzyl-2-methylheptan-3-amine. Such compounds are often explored in medicinal chemistry for targeted interactions.

Compound 8VP131 [N-((5-Methyl-2-(naphthalen-2-yl)oxazol-4-yl)methyl)cycloheptanamine]

- Structure : Contains a naphthyl-substituted oxazole ring and a cycloheptanamine group.

- Synthesis : Prepared via Method C (59% yield) as a yellow oil .

Aliphatic Tertiary Amines

N-Ethyl-N-methylheptan-3-amine

- Structure : A linear aliphatic tertiary amine with ethyl and methyl substituents on nitrogen.

- Properties : Lacks the aromatic benzyl group, resulting in lower molecular weight (~157 g/mol vs. ~219 g/mol for the target compound). This reduces lipophilicity and may improve aqueous solubility .

Aromatic Amines

Benzenamine, N-ethyl-3-methyl

- Structure : An aromatic tertiary amine with ethyl and methyl groups on the nitrogen of a meta-substituted benzene ring.

- Properties : Molecular weight (135.2 g/mol) is significantly lower than the target compound. The aromatic ring enables electrophilic substitution reactions, which are absent in aliphatic amines like this compound .

Data Table: Comparative Analysis

Research Findings and Implications

- Synthetic Yields : Compounds like 8VP101 and 8VP131 demonstrate moderate yields (59%) using Method C, suggesting that similar protocols could be adapted for synthesizing this compound with optimization .

- Structural Effects : The benzyl group in the target compound enhances hydrophobicity, making it suitable for lipid-rich environments, whereas aromatic amines (e.g., Benzenamine, N-ethyl-3-methyl) are more reactive in electrophilic aromatic substitution .

- Applications : Bicyclic amines (e.g., 8VP101) are explored in drug discovery due to their rigid structures, while aliphatic amines like this compound may serve as intermediates in surfactant or pharmaceutical synthesis .

Q & A

Q. What is the systematic IUPAC nomenclature for N-Benzyl-2-methylheptan-3-amine, and how does its structure classify it as a primary, secondary, or tertiary amine?

- Methodological Answer : The compound is named using IUPAC rules: the longest carbon chain (heptane) is prioritized, with the amine group (-NH) at position 2. The substituents—a benzyl group (attached to nitrogen) and a methyl group (at position 2)—are prefixed as "N-Benzyl-2-methyl." Since the nitrogen is bonded to one carbon chain (heptan-3-amine) and one benzyl group, it is a secondary amine (two alkyl/aryl groups attached to nitrogen). This classification aligns with the guidelines for amine nomenclature in organic chemistry .

Q. What synthetic routes are commonly employed to prepare secondary amines like this compound?

- Methodological Answer : A robust method is reductive amination , where a ketone or aldehyde reacts with an amine in the presence of a reducing agent (e.g., NaBH₃CN or H₂/Pd). For this compound:

React 2-methylheptan-3-one with benzylamine.

Reduce the intermediate imine to form the secondary amine.

Alternative methods include alkylation of primary amines or nucleophilic substitution, but reductive amination offers better control over regioselectivity .

Q. How can researchers validate the purity and identity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon backbone.

- Mass spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns.

- Chromatography (HPLC/GC) : To assess purity and detect impurities.

Cross-referencing with databases like PubChem or NIST ensures accuracy in spectral interpretation .

Advanced Research Questions

Q. What computational chemistry tools can model the conformational dynamics of this compound?

- Methodological Answer : Software such as Gaussian or ORCA can perform density functional theory (DFT) calculations to analyze:

- Low-energy conformers (e.g., gauche vs. anti arrangements of the benzyl group).

- Steric effects from the 2-methyl substituent.

Platforms like cclib enable standardized parsing of output files from multiple quantum chemistry packages (e.g., Gaussian, NWChem) for post-processing and comparative analysis .

Q. How do solvent polarity and reaction temperature influence the yield of this compound in reductive amination?

- Methodological Answer :

- Solvent polarity : Polar aprotic solvents (e.g., THF, DMF) stabilize the intermediate imine, enhancing reaction rates. Protic solvents (e.g., MeOH) may compete with the reducing agent.

- Temperature : Lower temperatures (0–25°C) favor imine formation, while higher temperatures (40–60°C) accelerate reduction but risk side reactions.

Optimization via Design of Experiments (DoE) can systematically evaluate these parameters .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Inert atmosphere (N₂ or Ar) and refrigeration to prevent degradation.

Safety data sheets (SDS) for structurally similar amines (e.g., N-Nitrosobenzylmethyl-d3-amine) highlight carcinogenic risks, emphasizing rigorous handling practices .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

- Methodological Answer :

- Experimental replication : Measure properties using standardized protocols (e.g., shake-flask method for solubility).

- Literature meta-analysis : Compare data from peer-reviewed sources (e.g., NIST, PubChem) and exclude non-validated platforms (e.g., commercial catalogs).

- Computational validation : Use tools like COSMO-RS to predict solubility or pKa and cross-validate with experimental results .

Methodological Notes

- Data Interpretation : Cross-reference computational predictions (e.g., DFT-calculated dipole moments) with experimental observations (e.g., NMR chemical shifts) to resolve structural ambiguities .

- Synthesis Optimization : Employ response surface methodology (RSM) to identify ideal molar ratios of reactants (e.g., ketone:amine) and catalyst loadings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.